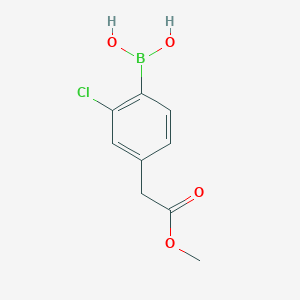
(2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid
描述
“(2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H10BClO4 . It has a molecular weight of 228.437 Da . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11BO4/c1-14-9(11)6-7-2-4-8(5-3-7)10(12)13/h2-5,12-13H,6H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a density of 1.21 g/cm3 . Its boiling point is 344.6°C at 760 mmHg . The compound is a solid at room temperature .科学研究应用
Suzuki–Miyaura Cross-Coupling
This compound is used in the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
Protodeboronation of pinacol boronic esters, including (2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid, is another application. This process involves a radical approach and is used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Anti-Markovnikov Hydromethylation
Paired with a Matteson–CH2–homologation, protodeboronation allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Rhodium-Catalyzed Intramolecular Amination
This compound can be used as a reagent for Rhodium-catalyzed intramolecular amination .
Pd-Catalyzed Direct Arylation
(2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid can be used in Pd-catalyzed direct arylation .
Mizoroki-Heck and Suzuki-Miyaura Coupling Reactions
This compound is used in Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles .
Palladium-Catalyzed Stereoselective Heck-Type Reaction
Another application of this compound is in Palladium-catalyzed stereoselective Heck-type reaction .
安全和危害
This compound is harmful by inhalation, in contact with skin, and if swallowed . It can cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include wearing suitable personal protective equipment, and in case of accidental release, the material should not be allowed to enter drains or water courses .
未来方向
The future directions for the use of this compound would depend on the specific context in which it is used. Boronic acids have found wide applications in organic synthesis, medicinal chemistry, and materials science. They are particularly important in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals .
作用机制
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst, typically palladium . This process is known as transmetalation . The metal catalyst then undergoes oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond .
Biochemical Pathways
The biochemical pathways affected by (2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid are largely dependent on the specific context of its use. In the context of organic synthesis, it contributes to the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This can lead to the synthesis of a wide range of organic compounds, potentially affecting various biochemical pathways depending on the resulting compound.
Pharmacokinetics
It’s worth noting that boronic esters, such as pinacol boronic esters, are generally stable and easy to purify . Their stability can pose challenges when it comes to removing the boron moiety at the end of a sequence if required .
Result of Action
The result of the action of (2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This can lead to the synthesis of a wide range of organic compounds, potentially affecting various biochemical pathways depending on the resulting compound.
Action Environment
The action of (2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters is dependent on the pH and can be considerably accelerated at physiological pH . Therefore, the pH of the environment can significantly impact the stability and efficacy of this compound .
属性
IUPAC Name |
[2-chloro-4-(2-methoxy-2-oxoethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BClO4/c1-15-9(12)5-6-2-3-7(10(13)14)8(11)4-6/h2-4,13-14H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDOYJUQIARPRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CC(=O)OC)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732529 | |
| Record name | [2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid | |
CAS RN |
1259022-52-0 | |
| Record name | [2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


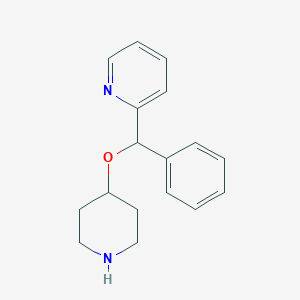



![[5-(Difluoromethyl)pyridin-2-YL]methanamine](/img/structure/B3320635.png)
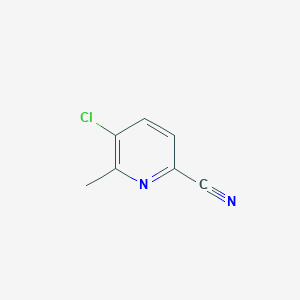
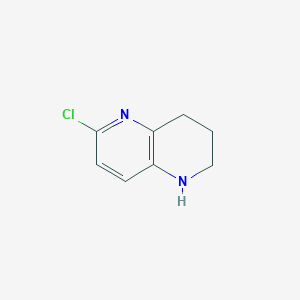
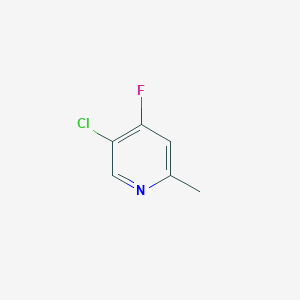

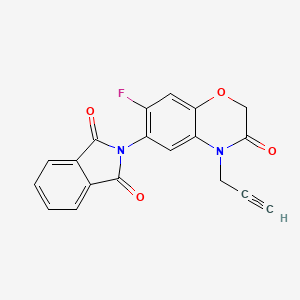


![tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate](/img/structure/B3320678.png)